molecular formula C15H13NS B6319822 2-(4-Ethylphenyl)benzo[d]thiazole CAS No. 50685-15-9

2-(4-Ethylphenyl)benzo[d]thiazole

Cat. No. B6319822
CAS RN: 50685-15-9
M. Wt: 239.3 g/mol
InChI Key: XOWDLFMSCSZBEP-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)benzo[d]thiazole is a chemical compound with the molecular formula C15H13NS . It has a molecular weight of 239.34 . The compound is a solid at room temperature .


Molecular Structure Analysis

The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Physical And Chemical Properties Analysis

2-(4-Ethylphenyl)benzo[d]thiazole is a solid at room temperature . It has a molecular weight of 239.34 . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including 2-(4-Ethylphenyl)benzo[d]thiazole, have been found to exhibit antioxidant properties . These compounds can neutralize harmful free radicals in the body, potentially preventing oxidative stress and related diseases.

Analgesic Properties

Thiazole compounds have been studied for their potential analgesic (pain-relieving) effects . This could make them useful in the development of new pain management medications.

Anti-Inflammatory Effects

Research has shown that thiazole derivatives can have anti-inflammatory effects . This means they could potentially be used in treating conditions characterized by inflammation.

Antimicrobial Activity

Thiazole compounds have demonstrated antimicrobial properties, making them potential candidates for the development of new antimicrobial drugs .

Antifungal Applications

Specific thiazole compounds, such as 2-((4-(trifluoromethyl)benzyl)thio)benzo[d]thiazole and 2-((4-methylbenzyl)thio)benzo[d]thiazole, have shown promising antifungal activity against Botrytis cinerea, Fusarium oxysporum, and Aspergillus spp . This suggests that 2-(4-Ethylphenyl)benzo[d]thiazole could also have potential antifungal applications.

Antiviral Properties

Thiazole derivatives have been found to have antiviral properties . This suggests that they could be used in the development of new antiviral drugs.

Neuroprotective Effects

Thiazole compounds have been studied for their neuroprotective effects . This means they could potentially be used in the treatment of neurodegenerative diseases.

Antitumor or Cytotoxic Properties

Thiazole derivatives have been found to have antitumor or cytotoxic properties . This suggests that they could be used in the development of new cancer treatments.

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

2-(4-ethylphenyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NS/c1-2-11-7-9-12(10-8-11)15-16-13-5-3-4-6-14(13)17-15/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWDLFMSCSZBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethylphenyl)benzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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